

molecular weight and formula of 2-((2-Nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-((2-Nitrophenyl)amino)ethanol

Cat. No.: B1581580

[Get Quote](#)

An In-depth Technical Guide to 2-((2-Nitrophenyl)amino)ethanol

Abstract

This technical guide provides a comprehensive overview of **2-((2-Nitrophenyl)amino)ethanol** (CAS No. 4926-55-0), a key organic intermediate. The document delineates its fundamental chemical and physical properties, offers a detailed, field-proven synthesis protocol with mechanistic insights, and explores its applications, particularly within the realm of drug discovery and development. Furthermore, this guide outlines a standard analytical workflow for characterization and quality control, alongside essential safety and handling protocols. This paper is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of this versatile compound.

Core Chemical and Physical Properties

2-((2-Nitrophenyl)amino)ethanol is an organic compound characterized by a nitro group ortho to a secondary amine, which also bears a hydroxyethyl substituent. This unique arrangement of functional groups makes it a valuable precursor in multi-step organic syntheses. Its core properties are summarized below.

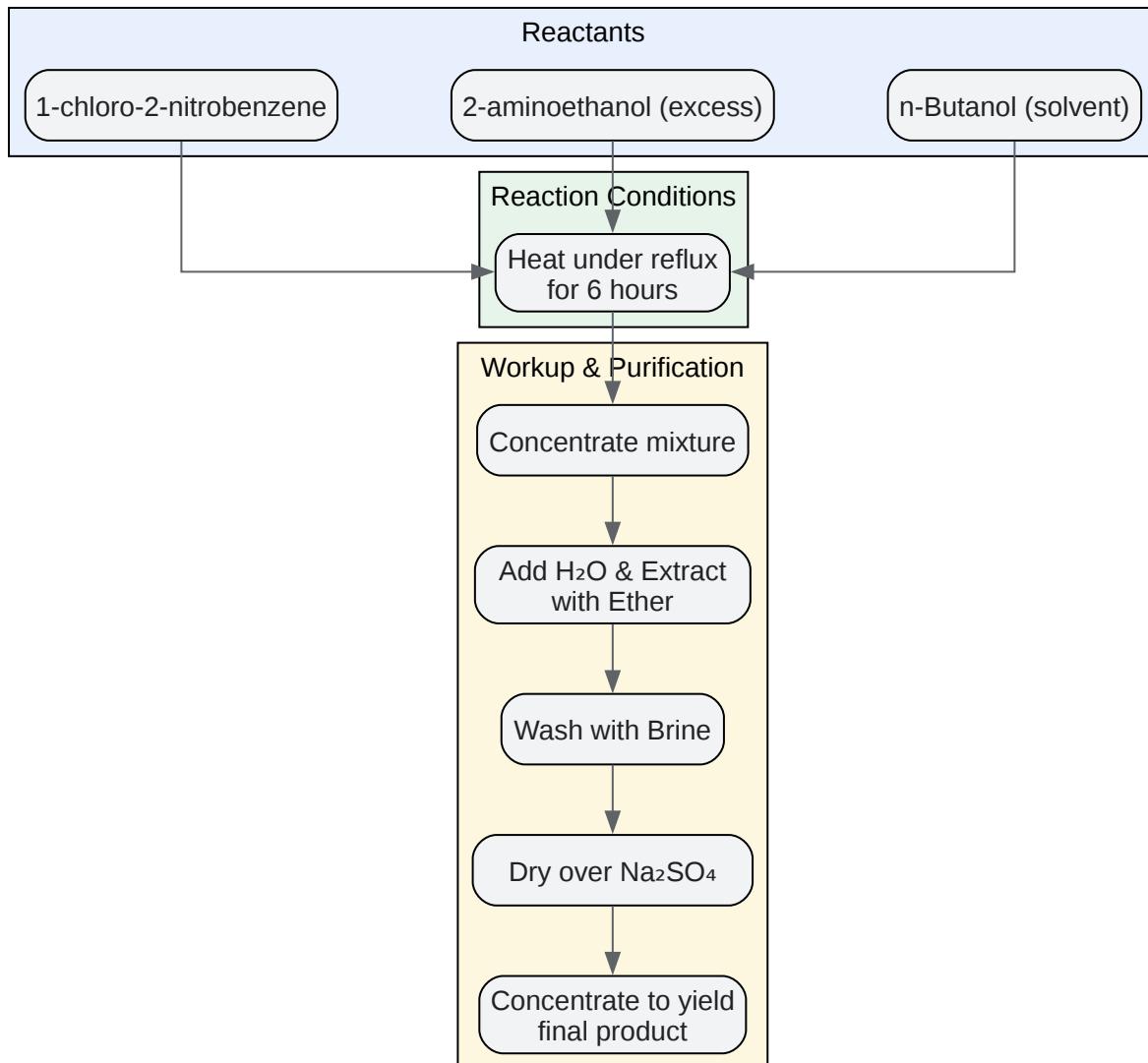
Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source(s)
IUPAC Name	2-((2-Nitrophenyl)amino)ethanol	[1]
Synonyms	2-(2-Nitroanilino)ethanol, 2-Nitro-N-(2-hydroxyethyl)aniline, HC Yellow No. 2	[2]
CAS Number	4926-55-0	[2] [3] [4]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃	[1] [2]
Molecular Weight	182.18 g/mol	[1] [4]
Canonical SMILES	C1=CC=C(C(=C1)NCCO)--INVALID-LINK--[O-]	[5]
InChI Key	LFOUYKNCQNVIGI-UHFFFAOYSA-N	

Table 2: Physical and Spectroscopic Data

Property	Value	Source(s)
Appearance	Orange to yellow-red crystalline powder	[5] [2]
Melting Point	71-74 °C	[5] [2]
Boiling Point	376.6 °C (at 760 mmHg)	[5]
Refractive Index	1.64	[5]
Vapor Pressure	2.43E-06 mmHg at 25°C	[5]

Synthesis Protocol and Mechanistic Rationale


The most common and efficient synthesis of **2-((2-Nitrophenyl)amino)ethanol** is achieved via a nucleophilic aromatic substitution (SN_Ar) reaction. This process involves the reaction of 1-chloro-2-nitrobenzene with an excess of 2-aminoethanol.

Experimental Protocol

Causality: The following protocol is based on established literature procedures.[\[6\]](#) The choice of an alcohol solvent (n-butanol) facilitates the reaction by providing a high reflux temperature, while the excess of 2-aminoethanol serves a dual purpose: it acts as the nucleophile and as a base to neutralize the hydrochloric acid byproduct, driving the reaction equilibrium towards the product.

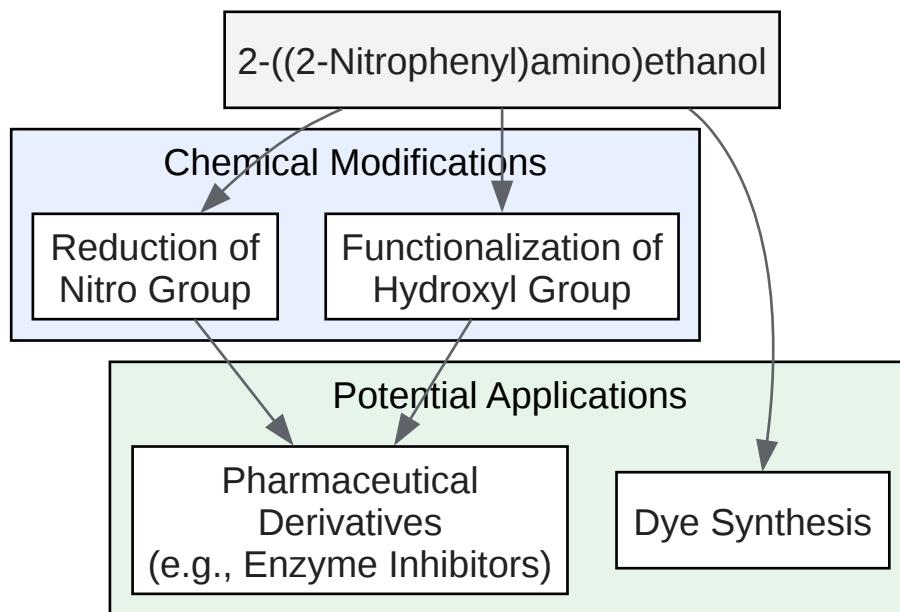
- Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol) and n-butanol (400 mL).
- Addition of Nucleophile: To the stirred solution, add 2-aminoethanol (116.3 g, 1.904 mol), approximately 6 equivalents.
- Reaction: Heat the mixture to reflux and maintain this temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the n-butanol under reduced pressure using a rotary evaporator.
- Aqueous Workup: Take up the concentrated residue in water (H_2O) and transfer it to a separatory funnel.
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
- Washing and Drying: Wash the combined organic phases with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
- Final Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product as an orange solid.[\[6\]](#) Further purification can be achieved by recrystallization.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-((2-Nitrophenyl)amino)ethanol**.

Applications in Research and Drug Development


The utility of **2-((2-Nitrophenyl)amino)ethanol** stems from its bifunctional nature, containing both a nucleophilic amino-alcohol group and an electrophilic nitroaromatic ring.

Intermediate for Bioactive Molecules

A primary application lies in its use as a scaffold for constructing more complex molecules. The nitro group is particularly important; it can be readily reduced to an amine, which then serves as a handle for further functionalization. This nitro-to-amine transformation is a cornerstone in medicinal chemistry for accessing a wide array of derivatives.

A notable example is its use in the preparation of (phenylamino)quinoxalinone derivatives. These compounds have been identified as a novel class of inhibitors for glycogen phosphorylase, an enzyme that is a therapeutic target in the management of type 2 diabetes.

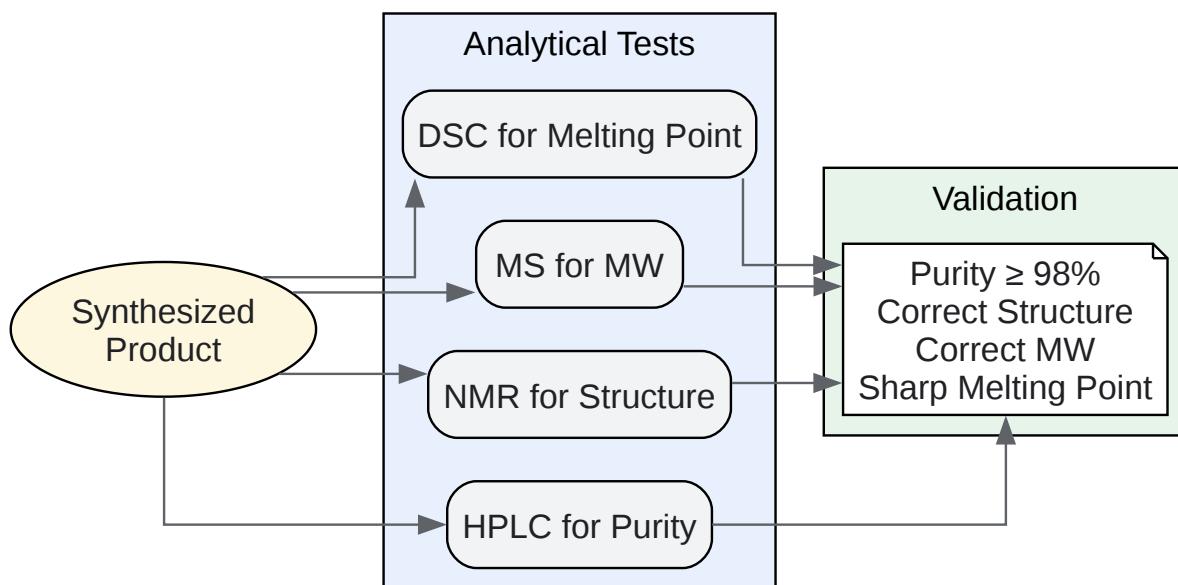
Role as a Chemical Building Block

[Click to download full resolution via product page](#)

Caption: Role as a versatile chemical intermediate.

Other Applications

Beyond pharmaceuticals, this compound is also known as "HC Yellow No. 2" and is used as an intermediate in the manufacturing of hair dyes.^[2] Its potential utility in broader drug screening


research is also recognized.[\[7\]](#)

Analytical and Quality Control Workflow

To ensure the identity, purity, and quality of synthesized **2-((2-Nitrophenyl)amino)ethanol**, a standard analytical workflow should be employed. This serves as a self-validating system for the synthesis protocol.

- Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile is typically effective. Purity should be $\geq 98\%$ for most research applications.[\[3\]](#)
- Structural Confirmation (NMR & MS):
 - Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons, ensuring they match the expected structure.
 - Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (182.18 g/mol).
- Thermal Analysis (DSC): Differential Scanning Calorimetry (DSC) can be used to accurately determine the melting point, which is a key indicator of purity.

General Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for quality control.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.^[8] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Hazard Classification: The compound is classified as a skin and eye irritant.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
- Storage Conditions: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.^[4] It should be kept away from strong oxidizing agents.

- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
 - Inhalation: Move to fresh air.
 - Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

2-((2-Nitrophenyl)amino)ethanol is a valuable and versatile organic intermediate with significant applications in medicinal chemistry and the dye industry. Its straightforward synthesis via nucleophilic aromatic substitution, combined with the reactivity of its functional groups, makes it an important building block for creating complex, high-value molecules. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively synthesize, analyze, and utilize this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 2-[(2-nitrophenyl)amino]ethano [xianshengkeji.com]
- 3. 2-((2-Nitrophenyl)amino)ethanol [sobekbio.com]
- 4. 4926-55-0|2-((2-Nitrophenyl)amino)ethanol|BLD Pharm [bldpharm.com]
- 5. 2-((2-Nitrophenyl)amino)ethanol | lookchem [lookchem.com]
- 6. Synthesis routes of 2-((2-Nitrophenyl)amino)ethanol [benchchem.com]

- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [molecular weight and formula of 2-((2-Nitrophenyl)amino)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581580#molecular-weight-and-formula-of-2-2-nitrophenyl-amino-ethanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com